molecular formula C9H14F3NO2 B1308547 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid CAS No. 480438-80-0

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid

Cat. No. B1308547
CAS RN: 480438-80-0
M. Wt: 225.21 g/mol
InChI Key: PQIQQLVQNDTREE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is a compound that falls within the category of fluorinated carboxylic acids, which are known for their complex conformational behavior and significance in pharmaceutical chemistry due to the presence of fluorine atoms. These atoms can significantly enhance the lipophilicity, bioavailability, and uptake of the molecules they are part of, making them valuable in the design of therapeutics .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds, such as arylpropanoic acids, can be achieved through one-pot reactions involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, the synthesis of 3-trifluoromethylated piperazin-2-ones, which share structural similarities with the compound , has been reported using trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines in trifluoroethanol . These methods highlight the potential pathways for synthesizing compounds with trifluoromethyl groups attached to nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, has been studied using high-resolution spectroscopic techniques. Two dominant conformers were observed, both adopting the Z form of the carboxylic acid group. Quantum chemical calculations were used to confirm these structures and to discuss their conformational landscapes .

Chemical Reactions Analysis

The reactivity of fluorinated carboxylic acids with nitrogen-containing groups can lead to various chemical transformations. For instance, the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles resulted in the formation of acyclic and heterocyclic compounds, demonstrating the versatility of these fluorinated intermediates in organic synthesis . Furthermore, the electrochemical fluorination of nitrogen-containing carboxylic acids has been explored, yielding perfluoroacid fluorides that are considered key precursors for the production of fluorochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For example, the Brønsted acidity and hydrogen-bond donor ability of polyfluorinated alcohols are affected by the number of fluorine atoms and the steric hindrance around the OH group . These properties can significantly impact the behavior of fluorinated compounds in various chemical reactions, such as promoting solvent effects in sulfide oxidation and imino Diels-Alder reactions .

Scientific Research Applications

Conformational Analysis and Physical Chemistry

The study of partially fluorinated carboxylic acids, including compounds similar to "3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid," reveals rich conformational landscapes due to the presence of fluorine atoms. High-resolution spectroscopic studies of such compounds have identified dominant conformers and confirmed their structures through quantum chemical calculations, emphasizing the Z form of the carboxylic acid group. These findings are crucial for understanding the physical and chemical properties of fluorinated carboxylic acids, potentially guiding the design of new materials and pharmaceuticals (Thomas et al., 2016).

Organic Synthesis and Catalysis

Research on sulfonamides as novel terminators of cationic cyclisations demonstrates the utility of fluorinated compounds in facilitating efficient formation of polycyclic systems. This work underscores the role of fluorinated acids as catalysts in organic synthesis, leading to the preferential formation of complex structures such as pyrrolidines over simpler piperidines, even in competitive scenarios (Haskins & Knight, 2002).

Safety and Hazards

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQQLVQNDTREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401932
Record name 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-80-0
Record name 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-[(2-piperidinyl)methyl]propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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